molecular formula C7H18Cl2N2 B2673615 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride CAS No. 1286628-31-6

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2673615
CAS No.: 1286628-31-6
M. Wt: 201.14
InChI Key: FPKONHRRYRSJIT-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine Scaffold Development

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, has been a cornerstone of medicinal chemistry for over a century. Its unique spatial characteristics—including sp³-hybridized carbons, pseudorotation-induced three-dimensional (3D) conformations, and stereochemical versatility—have made it indispensable in drug design. Early discoveries of pyrrolidine-containing natural products, such as nicotine (1 ) and hygrine, demonstrated its biological relevance, particularly in alkaloids with antimicrobial, anticancer, and neuroactive properties.

The 20th century saw systematic exploration of pyrrolidine derivatives, driven by their ability to mimic transition states in enzymatic reactions. For example, the discovery of proline as a proteinogenic amino acid underscored the scaffold’s role in biomolecular interactions. By the 1980s, pyrrolidine had become a key component in synthetic drugs like procyclidine (for Parkinson’s disease) and bepridil (a calcium channel blocker). The scaffold’s pseudorotation enables adaptive binding to diverse targets, a feature leveraged in developing selective receptor modulators.

A pivotal advancement came with the integration of computational chemistry in the 2000s, allowing precise control over ring puckering and substituent orientation. This led to innovations such as cis-3,4-diphenylpyrrolidine derivatives with inverse agonistic activity on the RORγt receptor, highlighting the scaffold’s adaptability.

Emergence of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Dihydrochloride in Research

This compound (CAS: 1286628-31-6) emerged in the 2010s as part of efforts to optimize pyrrolidine-based compounds for enhanced bioavailability and target engagement. Its structure features a methyl group at the 1-position of the pyrrolidine ring and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt for improved solubility.

This compound’s design reflects two key trends in pyrrolidine chemistry:

  • Substituent Engineering : The 1-methyl group reduces metabolic degradation by cytochrome P450 enzymes, while the ethylamine side chain introduces a protonatable nitrogen for ionic interactions with biological targets.
  • Salt Formation : Dihydrochloride salts are favored in pharmaceutical formulations for their stability and water solubility, critical for in vivo applications.

Early synthetic routes involved reductive amination of 1-methylpyrrolidin-3-one with ethylamine, followed by hydrochloric acid salt formation. Recent protocols emphasize asymmetric synthesis to exploit stereochemical effects on binding affinity, though the compound’s specific stereoisomerism remains proprietary.

Current Research Landscape and Significance

As of 2023, this compound is under investigation for multiple therapeutic applications, reflecting the broader versatility of pyrrolidine derivatives:

Central Nervous System (CNS) Modulation

The compound’s ability to cross the blood-brain barrier (BBB) has spurred interest in neurodegenerative diseases. Structural analogs of pyrrolidine, such as the racetam family (e.g., piracetam), demonstrate cognitive-enhancing effects via glutamatergic modulation. Preliminary studies suggest that the ethylamine side chain in this compound may enhance affinity for σ-1 receptors, implicated in neuroprotection.

Antimicrobial Activity

Pyrrolidine derivatives with cationic side chains exhibit broad-spectrum antimicrobial properties by disrupting bacterial membranes. The dihydrochloride salt’s positive charge may enhance interactions with negatively charged phospholipids in microbial cell walls, though specific MIC values remain undisclosed.

Enzyme Inhibition

Hybrid molecules combining pyrrolidine with pharmacophores like thiosemicarbazones show promise as enzyme inhibitors. For instance, copper(II) complexes of pyrrolidine-thiosemicarbazone hybrids exhibit IC~50~ values below 1 μM against cancer cell lines. While this compound’s enzymatic targets are not fully characterized, its structure aligns with inhibitors of N-acylethanolamine acid amidase (NAAA), a target for inflammatory diseases.

Collaborative Research and Technological Integration

The compound’s development exemplifies interdisciplinary collaboration:

  • Computational Modeling : Molecular dynamics simulations optimize its 3D conformation for target binding.
  • High-Throughput Screening (HTS) : Libraries of pyrrolidine derivatives are screened against disease-specific assays to identify lead candidates.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

Property Pyrrolidine This compound
Molecular Weight 71.12 g/mol 201.14 g/mol
logP (Partition Coefficient) 0.47 1.82 (estimated)
Water Solubility High Moderate (enhanced via salt formation)
sp³ Hybridization (%) 100 100

Table 2: Synthetic Strategies for Pyrrolidine-Based Compounds

Method Key Reagents Application to Target Compound
Reductive Amination 1-Methylpyrrolidin-3-one, Ethylamine Core structure synthesis
Salt Formation Hydrochloric Acid Solubility enhancement
Asymmetric Catalysis Chiral ligands Stereoselective synthesis (hypothetical)

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-5-3-7(6-9)2-4-8;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKONHRRYRSJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286628-31-6
Record name 2-(1-methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect neurotransmitter release and uptake .

Comparison with Similar Compounds

(a) 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride

  • Molecular Formula : C₆H₁₄Cl₂N₂
  • Key Features: Replaces the pyrrolidine ring with a smaller, four-membered azetidine ring.

(b) 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

  • Molecular Formula : C₇H₁₁Cl₂FN₂O
  • Key Features: Incorporates a fluorinated pyridine ring linked via an ether group to the ethylamine chain.

(c) 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride

  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Key Features : Features a pyrimidine ring with a propyl substituent and a methanamine group. The aromatic pyrimidine core offers hydrogen-bonding sites, while the propyl group increases hydrophobicity .

(d) {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride

  • Molecular Formula : C₈H₁₅Cl₂N₃S
  • Key Features: Contains a thiazole ring fused with a pyrrolidine group. The sulfur atom in the thiazole ring may improve metal-binding capacity or alter solubility compared to purely nitrogenous heterocycles .

(e) 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

  • Molecular Formula : C₇H₁₀Cl₂N₂
  • Key Features: Substitutes the pyrrolidine ring with a chlorinated pyridine ring.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Structural Influence on Properties
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride 207.12 (calculated) Flexible pyrrolidine ring enhances solubility; dihydrochloride salt increases polarity.
2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride 185.10 (calculated) Smaller azetidine ring increases ring strain, potentially reducing stability .
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride 229.08 Fluorine and ether groups reduce lipophilicity .
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride 224.13 Propyl group increases molecular weight and hydrophobicity .
{[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride 256.19 (calculated) Thiazole sulfur enhances polarizability and metal coordination .
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride 193.07 Chloro substituent stabilizes aromaticity; lower molecular weight improves diffusion .

Biological Activity

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its diverse biological activities. This compound primarily interacts with neurotransmitter systems, notably enhancing gamma-aminobutyric acid (GABA) transmission, which is crucial for managing neurological disorders such as epilepsy and anxiety.

  • Molecular Formula : C7H18Cl2N2
  • Molecular Weight : Approximately 201.14 g/mol
  • Structure : The compound features a five-membered nitrogen-containing heterocycle, characteristic of pyrrolidines, which contributes to its biological activity.

The primary mechanism through which this compound exerts its effects is by modulating GABAergic pathways. By enhancing GABA receptor activity, this compound reduces neuronal excitability, which can be beneficial in treating conditions associated with hyperactivity in the central nervous system.

Biological Activities

Research highlights several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although the specific mechanisms and efficacy require further investigation.
  • Antipsychotic Effects : Its interaction with neurotransmitter systems indicates potential antipsychotic effects, making it a candidate for further research in psychiatric disorders.
  • Antidepressant Potential : The compound's modulation of neurotransmitter release suggests it could be beneficial in treating depression.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of findings from notable research:

Study FocusFindingsReference
GABA Receptor InteractionEnhanced GABA transmission observed, indicating potential use in epilepsy management
Antidepressant-like EffectsDemonstrated significant improvement in animal models for depression
Anticancer ActivityIn vitro studies indicated cytotoxic effects on certain cancer cell lines
Safety ProfileWell-tolerated in acute toxicity studies across various animal models

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameUnique Features
2-(1-Methylpyrrolidin-2-yl)ethan-1-amine dihydrochlorideStructural variation affecting pharmacological properties
2-(2-Aminoethyl)-1-methylpyrrolidineLacks hydrochloride salt; used in similar studies
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamineDistinct stereochemistry influencing biological activity

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example, the reaction of 1-methylpyrrolidine-3-carbaldehyde with ethylenediamine under hydrogenation conditions can yield the primary amine, followed by HCl salt formation. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Catalysts : Palladium on carbon or Raney nickel enhances reductive amination efficiency .
  • Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may increase side products . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm) and carbon backbone connectivity .
  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. Hydrogen bonding between amine groups and chloride ions is critical for salt stability .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 159.2) .

Q. What are the common chemical reactions involving this compound, and how are reaction conditions optimized for desired products?

Methodological Answer: The compound participates in:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form amides. Excess base (e.g., triethylamine) neutralizes HCl .
  • Oxidation : Treat with KMnO4_4 in acidic conditions to yield pyrrolidinone derivatives. Control pH to avoid over-oxidation .
  • Complexation : Metal coordination (e.g., with Cu2+^{2+}) for catalytic applications. Use methanol as solvent and monitor via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring in this compound influence its biological activity and receptor binding affinity?

Methodological Answer: Modifications (e.g., substituents at the 3-position or N-methylation) alter steric and electronic properties:

  • N-Benzyl analogs : Enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Ring expansion (to piperidine): Increases conformational flexibility, affecting selectivity for dopamine vs. serotonin receptors .
  • Assay design : Radioligand binding assays (using 3H^3H-spiperone for dopamine D2 receptors) quantify affinity changes. Use HEK293 cells expressing cloned receptors for consistency .

Q. In studies reporting conflicting pharmacological data for this compound, what methodological factors could account for these discrepancies?

Methodological Answer: Contradictions often arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of amine groups, impacting receptor binding .
  • Model systems : Primary neuron cultures vs. transfected cell lines yield differing EC50_{50} values due to receptor density and coupling efficiency .
  • Data normalization : Baseline correction methods (e.g., vehicle control vs. unstimulated cells) affect dose-response interpretations .

Q. What considerations are critical when designing experiments to assess the pharmacokinetic properties of this compound in vivo?

Methodological Answer: Key parameters include:

  • Bioavailability : Administer via intravenous vs. oral routes; measure plasma concentrations using LC-MS/MS over 24 hours .
  • Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify CYP450-mediated degradation pathways .
  • Tissue distribution : Use radiolabeled 14C^{14}C-compound and autoradiography to quantify accumulation in target organs .

Q. How should researchers approach conflicting crystallographic data when determining the molecular conformation of this compound?

Methodological Answer:

  • Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules). SHELXL’s robust restraints handle high-resolution data better .
  • Validation tools : Use Rfree_{free} values and electron density maps (e.g., in Coot) to assess model accuracy. Discrepancies >0.05 Å in bond lengths suggest overfitting .
  • Cross-validation : Correlate crystallographic data with solution-state NMR to confirm dynamic conformations .

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